molecular formula C13H4Cl2F6N4O4 B131798 Fluazinam CAS No. 79622-59-6

Fluazinam

Cat. No.: B131798
CAS No.: 79622-59-6
M. Wt: 465.09 g/mol
InChI Key: UZCGKGPEKUCDTF-UHFFFAOYSA-N
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Description

Fluazinam (IUPAC name: 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine) is a broad-spectrum contact fungicide belonging to the diarylamine chemical class. It is widely used in agriculture for controlling fungal pathogens such as Botrytis cinerea and Phytophthora infestans . Its primary mode of action (MoA) involves uncoupling oxidative phosphorylation in mitochondria, leading to inhibition of ATP synthesis and disruption of cellular metabolism . This compound is applied as a foliar spray or soil treatment and exhibits stability in acidic to neutral conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

Fluazinam undergoes pH-dependent hydrolysis, with stability highest in acidic conditions and rapid degradation in alkaline environments:

pH Temperature Half-Life (Days) Primary Degradation Product
4.025°C120.75–137.23None (stable)
7.025°C2.7–4.5CAPA (>90%)
9.225°C3.5–3.9CAPA and DCPA (up to 71% DCPA)

Key Findings :

  • At pH 4 , this compound remains stable for months due to minimal hydrolysis .

  • At neutral and alkaline pH , nucleophilic hydroxyl ions attack the trifluoromethyl group, replacing it with a carboxylic acid (–COOH) group to form CAPA (5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)-nicotinic acid) .

  • Elevated temperatures (e.g., 50°C) accelerate degradation, producing DCPA (6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid) as a secondary metabolite .

Soil Degradation Kinetics

Degradation rates vary significantly across soil types due to differences in pH and organic carbon (OC) content:

Soil Type pH OC (%) Half-Life (Days) Best-Fit Kinetic Model
Lateritic5.450.6456.0First Order (R² = 0.98)
Alluvial7.021.0032.8First Order (R² = 0.99)
Coastal Saline7.601.0330.3Second Order (R² = 0.97)
Black8.140.6717.0First Order (R² = 0.96)

Mechanistic Insights :

  • First-order (FO) kinetics dominate in most soils, suggesting diffusion-controlled processes .

  • Second-order (SO) kinetics better describe degradation in coastal saline soil, likely due to bimolecular interactions with soil organic matter .

Photodegradation

This compound undergoes photolysis in aquatic and soil environments:

Condition Half-Life (Days) Primary Pathway
Aqueous photolysis (pH 7)21–32Cleavage of pyridyl C–N bond
Soil photolysis17–56Oxidative dechlorination

Photolysis generates nitroso derivatives and chlorinated byproducts, with rates influenced by UV intensity and soil moisture .

Reaction Mechanism in Alkaline Conditions

The proposed hydrolysis mechanism in basic media involves:

  • Nucleophilic attack by OH⁻ at the 2-position of the pyridinamine ring, forming a resonance-stabilized intermediate.

  • Sequential fluorine replacement by hydroxyl groups, culminating in the trifluoromethyl group’s conversion to –COOH.

  • Formation of CAPA as the terminal metabolite, accounting for >90% of degradation products at pH 7–9 .

Kinetic Modeling Tools

Researchers developed an open-access R Shiny application to analyze this compound’s dissipation kinetics. Users can input experimental data to compare FO and SO models, streamlining half-life calculations .

This compound’s reactivity is governed by hydrolytic and photolytic pathways, with degradation products like CAPA posing potential ecological risks. Soil properties and pH critically influence its persistence, necessitating model-driven approaches for environmental risk assessments.

Scientific Research Applications

Agricultural Applications

Fluazinam is primarily utilized as a contact fungicide, effective against a range of fungal diseases affecting multiple crops. Its application methods include foliar sprays and soil treatments. The following table summarizes its key applications in different crops:

Crop Target Fungal Diseases Application Method
PotatoesPhytophthora infestans (late blight), tuber blightFoliar spray, soil treatment
GrapesGray mold (Botrytis cinerea), downy mildewFoliar spray
CitrusMelanose, mitesFoliar spray
ApplesScab, alternaria blotchFoliar spray
CrucifersClubrootSoil treatment
PeanutsSclerotinia blightFoliar spray
Fruit TreesWhite root rot, violet root rotSoil treatment

This compound's effectiveness against Phytophthora infestans is particularly noteworthy, making it a critical component in managing late blight in potatoes. Studies indicate that this compound disrupts the pathogen's energy production by uncoupling oxidative phosphorylation, thus inhibiting fungal growth .

Environmental Impact and Residue Dynamics

Research has shown that this compound exhibits varying degradation rates depending on soil type and environmental conditions. A study conducted in India highlighted the persistence of this compound in different soils, with half-lives ranging from 3.3 to 9.5 days in potato plants and soil respectively . The compound's residues were detected in over half of the soil samples collected from boreal forests, indicating its potential environmental persistence .

Table: Degradation Rates of this compound

Soil Type Half-Life (Days) Study Reference
Potato Plants3.3 - 5.4Chen et al., 2018
Soil9.4 - 9.5Chen et al., 2018
Various Soil TypesVariableHakala et al., 2020

The degradation dynamics are influenced by factors such as pH levels and soil composition, which can affect the compound’s persistence and bioavailability .

Case Studies and Research Findings

Several studies have explored the effects of this compound on both target and non-target organisms, as well as its impact on crop physiology.

  • A study on the phyto-impact of this compound demonstrated that while it temporarily reduced shoot weights in treated plants, it ultimately improved physiological parameters such as antioxidant levels and membrane integrity . This suggests that this compound may enhance plant resilience against stress.
  • In aquatic environments, research involving zebrafish indicated that repeated exposure to this compound altered the expression of stress-related genes, suggesting potential ecological risks associated with its use .
  • A field trial in Japan reported reduced efficacy of this compound against certain Phytophthora infestans isolates due to genetic variations within the pathogen population, underscoring the importance of monitoring resistance development .

Innovative Research Methodologies

Recent advancements have led to the development of novel applications for analyzing this compound dissipation patterns. A Shiny application in R has been introduced to enhance data processing and visualization related to pesticide dynamics, providing researchers with tools for more robust statistical analysis . This innovation represents a significant step towards improving research methodologies in pesticide efficacy studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

SYP-14288

  • Structure : SYP-14288 is a diarylamine derivative with structural similarities to fluazinam, particularly in its pyridine and nitro-substituted aromatic rings .
  • Mode of Action : Both compounds cluster together in metabolic fingerprinting studies, indicating identical MoA as uncouplers of oxidative phosphorylation .
  • Efficacy : SYP-14288 demonstrates broader fungicidal spectra and higher efficacy compared to this compound, likely due to optimized side-chain modifications .

Dinocap

  • Mode of Action: Like this compound, dinocap inhibits mitochondrial ATP production but also suppresses ammonifying bacterial activity, leading to unintended environmental impacts on soil microbiota .

Fluxapyroxad

  • This is attributed to their distinct molecular targets .

Comparative Efficacy and Resistance

Compound Target Organisms EC50 (μg/mL) Resistance Risk Key Advantages/Disadvantages References
This compound Botrytis cinerea, P. infestans 0.003–0.06 Moderate Broad-spectrum; no cross-resistance . High environmental persistence .
SYP-14288 Rhizoctonia solani Not reported Low Higher potency; structural optimization enhances field performance .
Azoxystrobin B. cinerea (comparator) 0.02–0.05 High Targets complex III; rapid resistance development. Less effective in protein metabolism disruption compared to this compound .
Compound 1–8 Mycelial respiration inhibition 35 µM (83% inhibition) Not reported Outperforms this compound (49.79% inhibition at 35 µM) in respiration suppression .

Environmental and Metabolic Impact

  • This compound: Triggers glutathione conjugation in mitochondria, leading to oxidative stress and upregulation of Mn-superoxide dismutase and catalase genes in non-target organisms like Panonychus citri . Its dissipation in lettuce correlates with prolonged accumulation of phenolic compounds (up to 1,030 µg/g) and antioxidant enzyme activity .
  • Dinocap: Inhibits bacterial ammonification, posing risks to soil health .

Key Research Findings

Metabolic Fingerprinting : this compound and SYP-14288 induce nearly identical metabolic perturbations in Botrytis cinerea, confirming shared MoA via oxidative phosphorylation uncoupling .

Resistance Evolution: Reduced sensitivity to this compound is observed in Phytophthora infestans EU33A2 genotypes (EC50 increased by >1,000×), linked to intensive agricultural use in the Netherlands .

QSAR Insights: Quantitative structure-activity relationship (QSAR) models highlight the critical role of chlorine atoms and nitro groups in this compound’s fungicidal activity.

Biological Activity

Fluazinam is a broad-spectrum fungicide primarily used in agriculture to control various fungal diseases affecting crops. Its mechanism of action, efficacy against specific pathogens, and potential environmental impacts have been subjects of extensive research. This article reviews the biological activity of this compound, including its effects on fungi, potential toxicity to non-target organisms, and degradation dynamics in the environment.

This compound belongs to the class of pyridinamine fungicides and is known for its ability to inhibit mitochondrial respiration in fungi. It disrupts oxidative phosphorylation, leading to increased oxidative stress and subsequent cell death. Studies have demonstrated that this compound impairs mitochondrial function by inducing oxidative damage, which can be particularly detrimental to fungal pathogens like Fusarium graminearum and Phytophthora infestans.

Efficacy Against Fungal Pathogens

This compound has shown significant antifungal activity against various pathogens. The following table summarizes its efficacy against selected fungal species based on recent studies:

Pathogen EC50 (μg/ml) Effectiveness Reference
Fusarium graminearum0.037 - 0.179Inhibits mycelial growth and spore germination
Phytophthora infestansVariesReduced sensitivity reported in some isolates
Botrytis cinereaNot specifiedEffective under high disease pressure

Case Study: Fusarium graminearum

A study investigating this compound's effects on Fusarium graminearum revealed that the compound significantly reduced conidia production and inhibited mycelial respiration at concentrations around 0.1 μg/ml (≈EC50) and 0.3 μg/ml (≈EC90). The study found that this compound treatment led to morphological changes in the fungal cells, such as shrinkage of the cell wall and membrane, while not affecting the cell nucleus or septum morphology. Additionally, this compound inhibited the synthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by disrupting the formation of toxisomes .

Toxicity to Non-Target Organisms

Research has indicated that this compound may have varying effects on non-target organisms. For instance, a study on the Colorado potato beetle (Leptinotarsa decemlineata) found that repeated exposure to this compound altered gene expression related to metabolic detoxification and stress tolerance but did not significantly affect larval survival or feeding behavior . This suggests that while this compound is effective against target pathogens, its impact on non-target species may require further investigation.

Environmental Persistence and Degradation

This compound's environmental dynamics are crucial for understanding its ecological impact. A recent study highlighted that this compound persists in soil with half-lives ranging from approximately 26 to 54 days depending on soil type and pH conditions. The degradation process followed first-order kinetics, with higher stability observed in acidic conditions compared to alkaline .

The following table summarizes the half-life of this compound in different soil types:

Soil Type Half-Life (Days)
Lateritic54.07
Alluvial45.10
Coastal Saline28.33
Black26.18

Q & A

Basic Research Questions

Q. How can researchers establish a sensitivity baseline for fluazinam against plant pathogens like Botrytis cinerea?

To establish sensitivity baselines, collect single-spore isolates from target regions and use mycelial growth inhibition assays. Determine EC50 values (effective concentration inhibiting 50% growth) via dose-response curves. For B. cinerea, studies in Fujian and Liaoning provinces (China) demonstrated unimodal EC50 distributions (0.0037–0.0452 µg/mL and 0.0013–0.0731 µg/mL, respectively), forming baselines for resistance monitoring. Statistical validation (e.g., Shapiro-Wilk tests) ensures data normality .

Q. What methodologies are recommended for assessing cross-resistance between this compound and other fungicides?

Use mycelial growth rate tests on pathogen isolates with varying this compound sensitivities. Co-test with fungicides of different modes of action (e.g., pyrimethanil, iprodione). No cross-resistance was observed between this compound and phenylpyrroles or dicarboximides in B. cinerea, suggesting independent resistance mechanisms. EC50 correlations (Pearson’s r) and cluster analysis are critical for interpreting results .

Q. How to optimize in vitro assays for evaluating this compound’s inhibitory effects on pathogen biofilms?

Modify microtiter plate assays by combining this compound with micronutrients (e.g., CuSO4, AgNO3). Measure biofilm reduction using log-scale efficacy (e.g., 1-log = 90% reduction). For Sclerotinia sclerotiorum, adding CuSO4 increased this compound’s efficacy from 1-log (90%) to 4-log (99.99%) inhibition. Replicate testing (≥2 wells per concentration) and motility scoring (1–3 scale for zoospores) enhance reproducibility .

Advanced Research Questions

Q. What strategies can mitigate reduced efficacy of this compound due to emerging pathogen resistance?

Monitor SSR genotypes and mating types of resistant isolates (e.g., Phytophthora infestans EU_13_A2 lineage). Integrate field trials with in vitro zoospore motility assays to detect shifts in EC50. For example, Dutch isolates with reduced sensitivity required 0.2 µg/mL this compound for inhibition vs. baseline 0.05 µg/mL. Rotate with non-cross-resistant fungicides and use micronutrient adjuvants to enhance activity .

Q. How do nanocarrier systems like TaSPC enhance this compound’s antifungal activity, and what characterization techniques are critical?

TaSPC (three-armed star-shaped polymer) improves hydrophobicity and reduces droplet size (17.86 nm vs. This compound’s 62.46 nm). Key techniques:

  • Molecular docking simulations : Confirm hydrophobic interactions (loading rate: 9%).
  • UV-Vis spectrophotometry : Quantify drug-loading capacity.
  • TEM/SEM : Analyze morphology changes pre/post-loading.
  • Zeta potential/contact angle : Assess adhesion (e.g., 23.78% reduction on strawberry leaves). In vivo testing shows 75% inhibition of B. cinerea at 0.2 mg/L, a 60% improvement over pure this compound .

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound’s environmental persistence and toxicity studies?

Use probabilistic modeling (e.g., Monte Carlo simulations) for environmental exposure estimates. For EPA risk assessments, compare acute/chronic DWLOCs (drinking water levels of concern) against modeled concentrations (surface water: 18.0 ppb acute, 3.15 ppb chronic). Bayesian meta-analysis resolves contradictions, such as reconciling zebrafish mitochondrial toxicity (ATP inhibition) with low mammalian cytotoxicity .

Q. How should experimental designs be structured to evaluate the mitochondrial toxicity of this compound in non-target organisms?

Use zebrafish embryos to measure:

  • Basal respiration/ATP production : Via Seahorse XF Analyzer.
  • Gene expression : qPCR for sod2 (oxidative stress marker). At LC50 (e.g., 0.1 µg/mL), this compound reduced ATP by 40% and increased sod2 3-fold. Include controls with mitochondrial uncouplers (e.g., FCCP) to validate mechanisms .

Q. What parameters should be monitored in long-term field trials to assess this compound’s resistance development in Phytophthora infestans populations?

Track:

  • EC50 trends : Annual in vitro testing of zoospore isolates.
  • SSR genotyping : Identify clonal lineages (e.g., EU_13_A2).
  • Mating type ratios : A1 vs. A2 prevalence.
  • Disease incidence : In treated vs. untreated plots. Dutch trials (2010–2014) linked resistance to specific genotypes, informing regional fungicide rotation policies .

Q. How to integrate molecular docking simulations and spectrophotometry in studying this compound’s interaction with nanocarriers?

Step 1 : Perform docking (AutoDock Vina) to predict binding sites between this compound and TaSPC’s hydrophobic pockets. Step 2 : Validate with UV-Vis (λmax shift from 270 nm to 310 nm indicates π-π stacking). Step 3 : Cross-reference with FTIR to confirm functional group interactions (e.g., C-F bonds). This multi-technique approach elucidates loading mechanisms and stability .

Q. What are the critical considerations in designing ecotoxicological studies to assess this compound’s impact on aquatic organisms?

  • Test organisms : Use OECD-approved species (e.g., Daphnia magna, zebrafish).
  • Exposure routes : Waterborne (0.1–10 µg/mL) and sediment contact.
  • Endpoints : LC50, mitochondrial dysfunction (ATP/O2 consumption), and oxidative stress markers (sod2).
  • QA/QC : Include solvent controls and blind scoring to reduce bias. Studies show this compound’s LC50 for zebrafish embryos is 0.1 µg/mL, with chronic effects at 0.01 µg/mL .

Properties

IUPAC Name

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
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InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)
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InChI Key

UZCGKGPEKUCDTF-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
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Molecular Formula

C13H4Cl2F6N4O4
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DSSTOX Substance ID

DTXSID7032551
Record name Fluazinam
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Molecular Weight

465.09 g/mol
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Physical Description

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2]
Record name Fluazinam
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Solubility

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C
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Density

1.259 g/mL at 25 °C
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Vapor Pressure

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C
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Mechanism of Action

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro.
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Color/Form

Light yellow crystals

CAS No.

79622-59-6
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Melting Point

115-117 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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